molecular formula C11H13ClF3NO B596520 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS No. 1211511-40-8

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

Cat. No.: B596520
CAS No.: 1211511-40-8
M. Wt: 267.676
InChI Key: QVLWPPNOVSOMCG-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: A precursor in the synthesis of 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride.

    Pyrrolidine: Another precursor used in the synthesis.

    Trifluoromethyl-substituted compounds: These compounds share similar properties due to the presence of the trifluoromethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLWPPNOVSOMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696529
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211511-40-8
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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